molecular formula C5H14ClNO B12845382 (R)-1-(Dimethylamino)propan-2-ol hydrochloride

(R)-1-(Dimethylamino)propan-2-ol hydrochloride

Cat. No.: B12845382
M. Wt: 139.62 g/mol
InChI Key: JUSZROWIGBIXOS-NUBCRITNSA-N
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Description

®-1-(Dimethylamino)propan-2-ol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Dimethylamino)propan-2-ol hydrochloride typically involves the reaction of ®-1-(Dimethylamino)propan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of ®-1-(Dimethylamino)propan-2-ol hydrochloride is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-1-(Dimethylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions include ketones, aldehydes, primary amines, secondary amines, and various substituted derivatives.

Scientific Research Applications

®-1-(Dimethylamino)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for treating neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(Dimethylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or chemical effect.

Comparison with Similar Compounds

  • (S)-1-(Dimethylamino)propan-2-ol hydrochloride
  • 1-(Dimethylamino)propan-2-ol
  • 1-(Methylamino)propan-2-ol hydrochloride

Comparison: ®-1-(Dimethylamino)propan-2-ol hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer (S)-1-(Dimethylamino)propan-2-ol hydrochloride. The presence of the dimethylamino group also distinguishes it from other similar compounds, influencing its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

(2R)-1-(dimethylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-5(7)4-6(2)3;/h5,7H,4H2,1-3H3;1H/t5-;/m1./s1

InChI Key

JUSZROWIGBIXOS-NUBCRITNSA-N

Isomeric SMILES

C[C@H](CN(C)C)O.Cl

Canonical SMILES

CC(CN(C)C)O.Cl

Origin of Product

United States

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